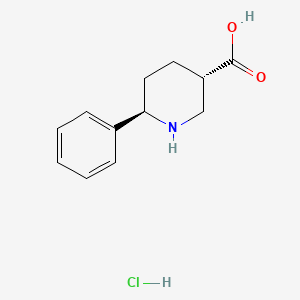
2-Chloro-3-methoxy-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-6-methylaniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-2-methylaniline, followed by reduction to form the corresponding amine. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and yield. This method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The reaction conditions are optimized to ensure high product yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-methoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Methanol and sodium hydroxide are commonly used for introducing methoxy groups.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-3-methoxy-6-methylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
2-Chloro-6-methylaniline: Similar in structure but lacks the methoxy group.
3-Chloro-2-methylaniline: Similar but with different positioning of the chlorine and methyl groups.
2-Methoxy-6-methylaniline: Lacks the chlorine atom but has similar functional groups
Uniqueness: 2-Chloro-3-methoxy-6-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-chloro-3-methoxy-6-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,10H2,1-2H3 |
Clave InChI |
JXBPCVQESSXZCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



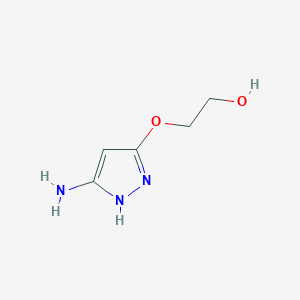
![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
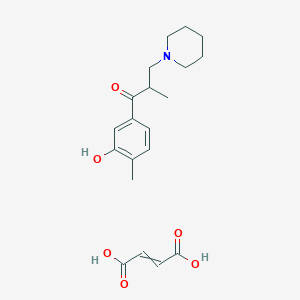
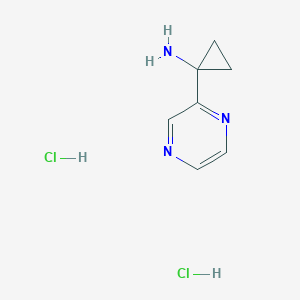


![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
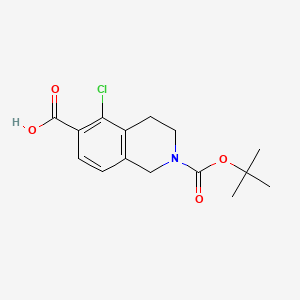

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)

